molecular formula C20H26N2O4 B10861243 Immunoproteasome inhibitor 1

Immunoproteasome inhibitor 1

Cat. No.: B10861243
M. Wt: 358.4 g/mol
InChI Key: OLDBMIBYBKUNPK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Immunoproteasome inhibitor 1 is a selective inhibitor targeting the immunoproteasome, a variant of the proteasome predominantly found in immune cells. The immunoproteasome plays a crucial role in the regulation of immune responses, including the processing of antigens for presentation on major histocompatibility complex class I molecules. By inhibiting the immunoproteasome, this compound can modulate immune functions and has potential therapeutic applications in autoimmune diseases, inflammatory conditions, and certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of immunoproteasome inhibitor 1 typically involves the construction of a macrocyclic ring containing an internal α-ketoamide warhead. This process includes multiple steps such as cyclization, functional group protection and deprotection, and purification . The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: Immunoproteasome inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Immunoproteasome inhibitor 1 has a wide range of scientific research applications:

Mechanism of Action

Immunoproteasome inhibitor 1 exerts its effects by selectively binding to the catalytic subunits of the immunoproteasome, thereby inhibiting its proteolytic activity. This inhibition disrupts the degradation of intracellular proteins, leading to the accumulation of misfolded proteins and the modulation of immune responses. The molecular targets include the subunits β1i, β2i, and β5i, which are essential for the immunoproteasome’s function .

Comparison with Similar Compounds

Uniqueness: Immunoproteasome inhibitor 1 is unique in its selective inhibition of the immunoproteasome, making it a valuable tool for studying immune functions and developing targeted therapies. Unlike other proteasome inhibitors, it specifically targets the immunoproteasome subunits without affecting the constitutive proteasome, reducing the risk of off-target effects and toxicity .

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

(E)-4-(6,7-dimethoxy-1-oxoisoquinolin-2-yl)-N-(3-methylbutyl)but-2-enamide

InChI

InChI=1S/C20H26N2O4/c1-14(2)7-9-21-19(23)6-5-10-22-11-8-15-12-17(25-3)18(26-4)13-16(15)20(22)24/h5-6,8,11-14H,7,9-10H2,1-4H3,(H,21,23)/b6-5+

InChI Key

OLDBMIBYBKUNPK-AATRIKPKSA-N

Isomeric SMILES

CC(C)CCNC(=O)/C=C/CN1C=CC2=CC(=C(C=C2C1=O)OC)OC

Canonical SMILES

CC(C)CCNC(=O)C=CCN1C=CC2=CC(=C(C=C2C1=O)OC)OC

Origin of Product

United States

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